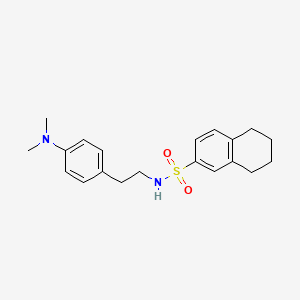

N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Sulfonamides, for example, are known to undergo various reactions such as hydrolysis, acylation, and displacement .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-[4-(Dimethylamino)phenyl]ethanol, a similar compound, is a crystalline powder with a melting point of 53.9 - 55.1 °C .

Scientific Research Applications

Fluorescence Probe Technique

A study utilized a fluorescent probe, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid method to understand the nature of binding between parabens and proteins, highlighting the potential of sulfonamide derivatives in analyzing protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Molecular Imaging and Apoptosis

Another research application is found in the development of [18F]NST732, a fluorine-18-radiolabeled analog of 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid. This compound is part of the ApoSense family, capable of selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death. This feature has implications for molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).

Synthetic Chemistry and Reaction Mechanisms

The oxidative dimerization of aminonaphthalenes, including derivatives similar to the compound , has been explored to produce dibenzo[a,h]phenazine and azonaphthalene derivatives. These compounds are interesting for their unique "proton sponge" properties and their potential applications in synthetic chemistry and the study of reaction mechanisms (M. Vlasenko, V. Ozeryanskii, A. F. Pozharskii, 2011).

Catalysis and Organic Synthesis

Sulfonamide derivatives have also been utilized in catalysis and organic synthesis. For example, the synthesis of tetrahydroisoquinolines, a scaffold present in various therapeutic agents, involves sulfonamide groups to facilitate specific reactions. This highlights the versatility of sulfonamide derivatives in facilitating complex synthetic processes (R. Bunce, Nicholas R. Cain, J. G. Cooper, 2012).

Magnetic Anisotropy in Coordination Chemistry

The study of cobalt(ii)-sulfonamide complexes has revealed insights into how systematic substitution on the sulfonamide ligand leads to variations in CoN4 coordination geometry. This research contributes to the understanding of magnetic anisotropy in coordination compounds, which is pivotal for designing new magnetic materials (Tao Wu, Yuan‐Qi Zhai, Yi‐Fei Deng, Wei‐Peng Chen, Tao Zhang, Yan‐Zhen Zheng, 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-22(2)19-10-7-16(8-11-19)13-14-21-25(23,24)20-12-9-17-5-3-4-6-18(17)15-20/h7-12,15,21H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQGDBXCVVFVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)

![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)

![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)

![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)

![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)

![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)